molecular formula C5H10O2 B1625434 (113C)pentanoic acid CAS No. 38765-82-1

(113C)pentanoic acid

Cat. No.: B1625434
CAS No.: 38765-82-1
M. Wt: 103.12 g/mol
InChI Key: NQPDZGIKBAWPEJ-HOSYLAQJSA-N
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Description

(113C)pentanoic acid, also known as pentanoic acid-1-13C, is a stable isotope-labeled compound of valeric acid. It is a straight-chain alkyl carboxylic acid with five carbon atoms, where the first carbon atom is labeled with the carbon-13 isotope. This compound is primarily used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

(113C)pentanoic acid can be synthesized through the oxo process from 1-butene and syngas, forming valeraldehyde, which is then oxidized to valeric acid. The reaction conditions typically involve high pressure and temperature .

Industrial Production Methods

In industrial settings, valeric acid-1-13C is produced by the selective hydrogenation of biomass-derived levulinic acid. This method is considered more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(113C)pentanoic acid undergoes typical carboxylic acid reactions, including:

    Oxidation: Valeric acid can be oxidized to form valeric acid derivatives.

    Reduction: It can be reduced to form valeric alcohol.

    Substitution: It can form amide, ester, anhydride, and chloride derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as thionyl chloride for forming acid chlorides and alcohols for esterification.

Major Products

    Oxidation: Valeric acid derivatives.

    Reduction: Valeric alcohol.

    Substitution: Valeric acid esters, amides, and anhydrides.

Scientific Research Applications

(113C)pentanoic acid is widely used in various scientific research fields:

    Chemistry: Used as a tracer in metabolic studies to investigate the metabolic fate of valeric acid.

    Biology: Helps in studying the role of valeric acid in regulating immune function and its anti-inflammatory effects.

    Medicine: Used in metabolic studies to trace the incorporation of the 13C-labeled carbon atom into various metabolic intermediates.

    Industry: Employed in the production of biofuels and as a flavor component in food additives

Mechanism of Action

(113C)pentanoic acid is metabolized in the same way as natural valeric acid. It is absorbed into the bloodstream and transported to the liver, where it undergoes beta-oxidation and the tricarboxylic acid cycle. The 13C-labeled carbon atom is incorporated into various metabolic intermediates, such as acetyl-CoA, succinyl-CoA, and oxaloacetate. The fate of these intermediates can be traced by measuring the 13C enrichment in different metabolites using mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

    Isovaleric acid-1-13C: Similar in structure but with a different branching.

    Valeric acid-2-13C: The carbon-13 isotope is labeled on the second carbon atom.

    Valeric acid-5-13C: The carbon-13 isotope is labeled on the fifth carbon atom.

Uniqueness

(113C)pentanoic acid is unique due to its specific labeling on the first carbon atom, making it particularly useful for tracing the metabolic fate of valeric acid in vivo. This specificity allows for detailed studies on the role of valeric acid in various physiological and pathological processes.

Properties

IUPAC Name

(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPDZGIKBAWPEJ-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482322
Record name (1-~13~C)Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38765-82-1
Record name (1-~13~C)Pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38765-82-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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